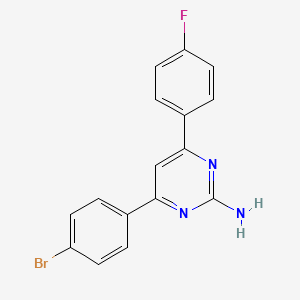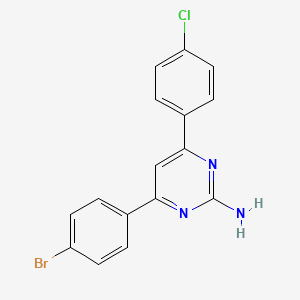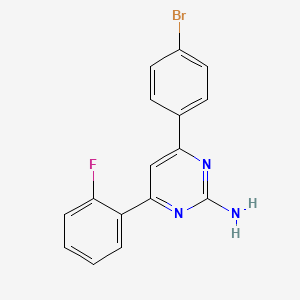
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, also known as 4BPFPA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family of heterocyclic compounds, and it is the product of a reaction between 4-bromophenyl and 3-fluorophenyl. 4BPFPA has been studied for its potential to act as a ligand for various receptors, as well as for its ability to act as a catalyst for certain reactions. Additionally, 4BPFPA has been studied for its potential use in drug design and development.
科学的研究の応用
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its ability to act as a catalyst for certain reactions, such as the Suzuki-Miyaura coupling reaction. Furthermore, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential use in drug design and development.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine binds to the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. This binding results in the activation of these receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have antidepressant, anxiolytic, and sedative effects. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have effects on memory, learning, and cognition.
実験室実験の利点と制限
The advantages of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments include its ability to act as a ligand for various receptors and its ability to act as a catalyst for certain reactions. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for research on 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug design and development. Additionally, further research could be conducted on its potential to act as a ligand for various receptors and its potential to act as a catalyst for certain reactions. Finally, further research could be conducted on its potential to be used as a therapeutic agent.
合成法
The synthesis of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a two-step process. The first step involves the reaction of 4-bromophenyl and 3-fluorophenyl in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. This reaction results in the formation of a pyrimidin-2-amine intermediate. The second step involves the addition of an amine to the intermediate, resulting in the formation of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. The reaction is typically carried out in a microwave or under a nitrogen atmosphere, and it is typically completed in less than an hour.
特性
IUPAC Name |
4-(4-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKXDBRLOCGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




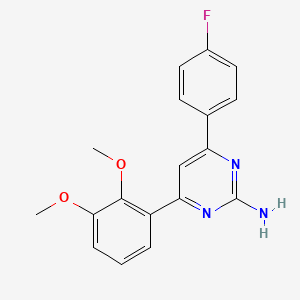

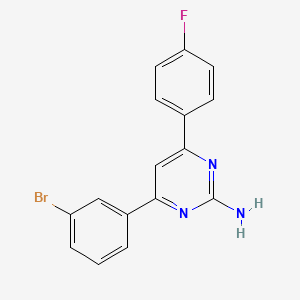
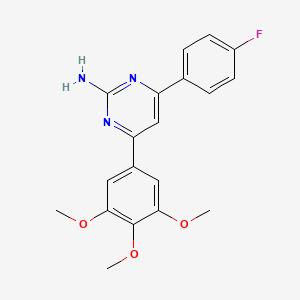
![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)
